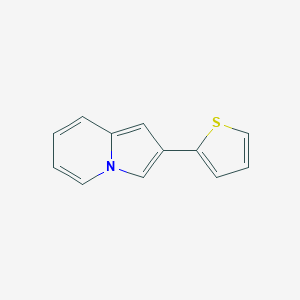

2-(噻吩-2-基)吲哚嗪

描述

Synthesis Analysis

The synthesis of indolizine derivatives, including those with thiophene substitutions, often involves multicomponent reactions (MCRs) that provide a straightforward and efficient path to these complex structures. A prominent method for synthesizing indolizines involves the regiospecific one-pot synthesis from 2-(pyridin-2-yl)acetates, ynals, and alcohols or thiols under solvent- and metal-free conditions, showcasing the versatility and efficiency of this approach (Yang et al., 2018). Additionally, the annulation of N-substituted pyrrole-2-carboxaldehydes with prop-2-ynylsulfonium salts forms indolizines containing a thioether group, demonstrating the adaptability of synthesis strategies to incorporate sulfur components (Fu et al., 2022).

Molecular Structure Analysis

The molecular structure of 2-(thiophen-2-yl)indolizine and related derivatives reveals a complex interplay between the indolizine core and the thiophen-2-yl substituent. This interaction can influence the electronic properties and steric hindrance, affecting the molecule's reactivity and physical properties. The structure is characterized by the presence of heteroatoms, which contribute to the compound's unique chemical behavior and potential applications in material science and catalysis.

Chemical Reactions and Properties

Indolizine derivatives undergo various chemical reactions, reflecting their versatile reactivity. For example, the metal-free aminothiation of alkynes presents a route to indolizine thiones via tandem C-C/C-N/C-S bonds formation, emphasizing the compound's potential for functionalization and diversification (Chen et al., 2019). The reactivity of these molecules can be finely tuned by the nature of the substituents, offering a broad substrate scope for the synthesis of variously functionalized indolizine derivatives.

科学研究应用

生物活性

吲哚嗪是一种含氮杂环化合物,具有多种潜在的生物活性 . 这使得“2-(噻吩-2-基)吲哚嗪”成为药物化学领域进一步探索的有前景的化合物。

有机荧光分子

一些吲哚嗪衍生物,包括“2-(噻吩-2-基)吲哚嗪”,表现出优异的荧光性质 . 这些可以用作生物和材料应用的有机荧光分子,例如生物成像和光电器件。

吲哚嗪衍生物的合成

“2-(噻吩-2-基)吲哚嗪”可以作为合成各种吲哚嗪衍生物的前体 . 这些衍生物可以具有不同的性质和潜在应用,扩展了原始化合物的用途。

自由基环化/交叉偶联

“2-(噻吩-2-基)吲哚嗪”及其衍生物的合成可以通过自由基环化/交叉偶联来实现 . 这种方法对于杂环构建、C–C 或 C–X 键构建效率很高,并提供高原子和步骤经济性 .

过渡金属催化反应

“2-(噻吩-2-基)吲哚嗪”的合成新途径涉及过渡金属催化反应 . 这些方法允许创建用传统方法难以实现的取代模式 .

氧化偶联

未来方向

Indolizine and its derivatives have a variety of potential biological activities, and some derivatives with excellent fluorescence properties can even be used as organic fluorescent molecules for biological and material applications . This suggests that there could be future research directions in exploring these properties further.

作用机制

Target of Action

2-(Thiophen-2-yl)indolizine is a nitrogen-containing heterocycle . They can even be used as organic fluorescent molecules for biological and material applications .

Mode of Action

Indolizine derivatives are known to interact with multiple receptors, which can lead to various biological effects . The interaction of the compound with its targets can result in changes at the molecular and cellular levels.

Biochemical Pathways

Indolizine derivatives are known to have potential biological activities, suggesting that they may interact with and influence various biochemical pathways .

Pharmacokinetics

The compound’s molecular weight is 199.27 , which could influence its bioavailability and pharmacokinetic profile.

Result of Action

Indolizine derivatives are known to have potential biological activities , suggesting that they may have various effects at the molecular and cellular levels.

属性

IUPAC Name |

2-thiophen-2-ylindolizine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NS/c1-2-6-13-9-10(8-11(13)4-1)12-5-3-7-14-12/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVEJVHMWMFXRDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=CN2C=C1)C3=CC=CS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10357390 | |

| Record name | 2-(thiophen-2-yl)indolizine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10357390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

169210-29-1 | |

| Record name | 2-(thiophen-2-yl)indolizine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10357390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

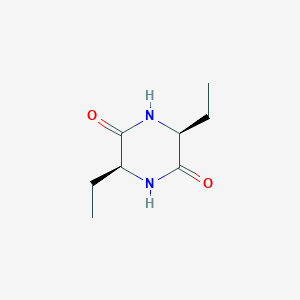

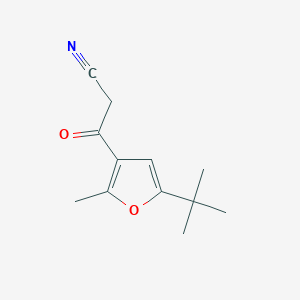

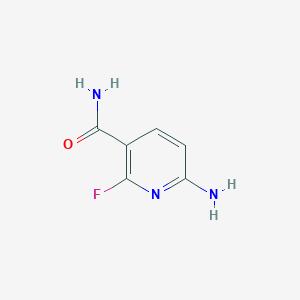

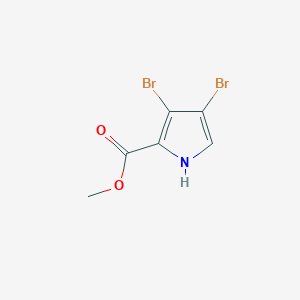

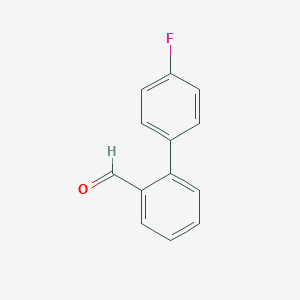

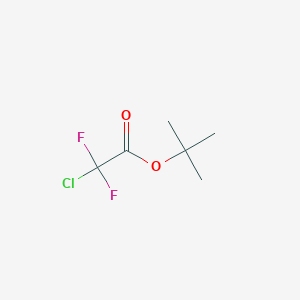

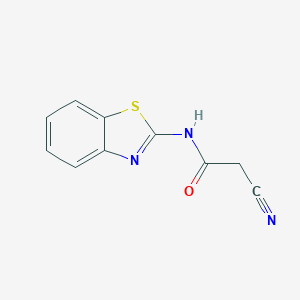

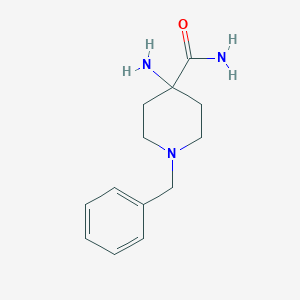

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。